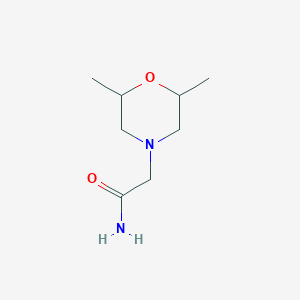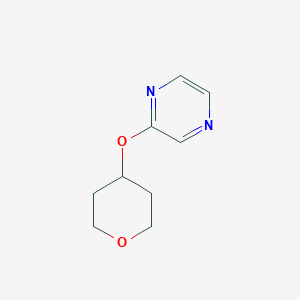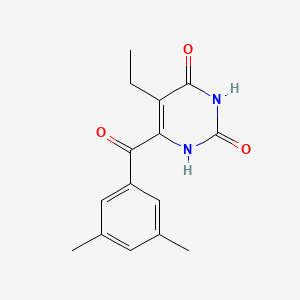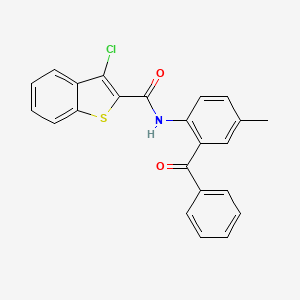![molecular formula C17H12BrN3O2S2 B6513795 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 670248-10-9](/img/structure/B6513795.png)
4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide” is a derivative of the imidazo[2,1-b][1,3]thiazole ring system . This system is known for its broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of the imidazo[2,1-b][1,3]thiazole system, to which this compound belongs, can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole ring system is essentially planar . The mean plane of this ring system makes dihedral angles of 8.11 (16) and 79.43 (17)°, respectively, with the bromo- and hydroxy-substituted benzene rings .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Applications De Recherche Scientifique
4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to possess antifungal, antibacterial, and antiviral properties. It has been studied for its potential use in the treatment of fungal infections, such as Candida albicans and Aspergillus fumigatus. It has also been studied for its potential use in the treatment of bacterial infections, such as Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential use in the treatment of viral infections, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mécanisme D'action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Imidazole and thiazole-containing compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole and thiazole-containing compounds are known to exhibit a variety of effects at the molecular and cellular level, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole and thiazole-containing compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, it has been studied for its potential use in the treatment of various diseases. However, there are some limitations to its use in laboratory experiments. Its mechanism of action is not fully understood, and it has not been extensively studied in vivo. Additionally, it may be toxic at high concentrations.
Orientations Futures
There are several potential future directions for 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide research. In vitro studies could be conducted to further elucidate the mechanism of action and to identify potential targets. Additionally, further in vivo studies could be conducted to assess the efficacy and safety of this compound in the treatment of various diseases. Finally, studies could be conducted to identify potential synergistic effects with other compounds.
Méthodes De Synthèse
4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide was synthesized through a three-step process. The first step involved the synthesis of the imidazothiazole core. This was accomplished by the condensation of 4-bromobenzene-1-sulfonyl chloride with 2-amino-1,3-thiazole in the presence of triethylamine. The second step involved the introduction of the phenyl group by the reaction of the imidazothiazole core with benzene-1-sulfonyl chloride in the presence of triethylamine. The final step involved the substitution of the bromine atom with a chlorine atom by treatment with sodium hypochlorite.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have shown the ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
In terms of cellular effects, compounds with similar structures have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia
Molecular Mechanism
The molecular mechanism of action of 4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZENE-1-SULFONAMIDE is not well-defined. It is known that the imidazo[2,1-b][1,3]thiazole system can be assembled based on the reaction of certain derivatives with 2-aminothiazoles
Propriétés
IUPAC Name |
4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCLSUKAWWQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)






![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)


![4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6513790.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)